![molecular formula C8H12F2N2O2 B2936385 5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione CAS No. 2319030-13-0](/img/structure/B2936385.png)
5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione
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Overview
Description
5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione is a versatile chemical compound with unique properties that make it ideal for various applications in scientific research. This compound is known for its stability and reactivity, making it a valuable material in fields such as drug synthesis, catalysis, and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of imidazolidine-2,4-dione with 4,4-difluoro-2-methylbutan-2-yl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroalkyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione: Known for its stability and reactivity.
4,4-Difluoro-2-methylbutan-2-ylimidazolidine-2,4-dione: Similar structure but different reactivity profile.
2,4-Dione derivatives: Various derivatives with different substituents exhibit unique properties and applications.
Uniqueness
This compound stands out due to its difluoroalkyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity.
Biological Activity
5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is characterized by its imidazolidine structure and the presence of a difluoroalkyl substituent, which enhances its stability and reactivity. The synthesis typically involves reacting imidazolidine-2,4-dione with 4,4-difluoro-2-methylbutan-2-yl halide in the presence of a base, often conducted in organic solvents such as dichloromethane or tetrahydrofuran at controlled temperatures.
This compound exhibits biological activity primarily through its interaction with various enzymes and proteins. It may function as an inhibitor or activator of specific biochemical pathways. The difluoroalkyl group enhances its binding affinity to target proteins, potentially altering their function.
Anticancer Properties
Recent studies have indicated that this compound possesses anticancer activity . For instance:
- In vitro studies demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
- Case Study : A study on breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
Anti-inflammatory Effects
Another area of research focuses on its anti-inflammatory properties :
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines by modulating NF-kB signaling pathways.
- Case Study : In animal models of inflammation, administration of the compound led to decreased levels of inflammatory markers in serum and tissues, suggesting potential for therapeutic use in inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Anticancer, Anti-inflammatory |
4,4-Difluoro-2-methylbutan-2-ylimidazolidine | Similar structure but less reactivity | Limited bioactivity |
Other 2,4-dione derivatives | Varying substituents | Diverse biological profiles |
Applications in Research
This compound's versatility extends to various fields:
- Drug Development : Its unique properties make it a candidate for developing novel therapeutic agents targeting cancer and inflammatory diseases.
- Biological Studies : Employed in enzyme mechanism studies due to its ability to interact selectively with protein targets.
- Material Science : Investigated for potential applications in creating advanced materials due to its stability under various conditions .
Properties
IUPAC Name |
5-(4,4-difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O2/c1-8(2,3-4(9)10)5-6(13)12-7(14)11-5/h4-5H,3H2,1-2H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWNJGYZPQAMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)C1C(=O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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